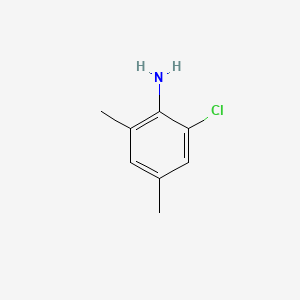

2-Chloro-4,6-dimethylaniline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-4,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAQFOKMMXWRRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040714 | |

| Record name | 2-Chloro-4,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63133-82-4 | |

| Record name | 2-Chloro-4,6-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63133-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,6-dimethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063133824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-chloro-4,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-4,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4,6-xylidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-4,6-DIMETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M21NJ0OHPP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Reaction Methodologies of 2 Chloro 4,6 Dimethylaniline

Established Synthetic Routes and Reaction Mechanisms

The synthesis of 2-Chloro-4,6-dimethylaniline predominantly involves the direct chlorination of 2,6-dimethylaniline (B139824). The key to this synthesis is controlling the regioselectivity of the chlorination to favor the formation of the desired 4-chloro isomer.

The direct chlorination of 2,6-dimethylaniline in glacial acetic acid has been reported, but this method results in poor yields of the desired product. google.com A more effective and widely adopted method involves the chlorination of the ammonium (B1175870) salt of 2,6-dimethylaniline. google.com

The reaction mechanism proceeds through the protonation of the amino group of 2,6-dimethylaniline to form an anilinium salt. This deactivates the amino group and directs the electrophilic attack of the chlorinating agent to the para-position of the aromatic ring, which is activated by the two methyl groups. The steric hindrance provided by the methyl groups at the 2 and 6 positions also helps to direct the incoming chlorine atom to the 4-position.

Achieving high yield and purity in the synthesis of this compound is contingent on the careful control of several reaction parameters. Industrial processes often utilize continuous flow reactors to maintain precise control over these conditions, which helps to minimize side reactions and the formation of byproducts. Key parameters include temperature, the choice of chlorinating agent and solvent, and the potential use of a catalyst. Reported yields for the chlorination of the ammonium salt of 2,6-dimethylaniline are in the range of 69-75%, with purities reaching 99% after purification by fractional distillation.

A critical aspect of achieving high purity is the management of byproducts. Hydrolysable byproducts that may form during the chlorination can be removed through an aqueous workup and subsequent distillation, which enhances both the safety and the purity of the final product.

| Parameter | Optimal Range/Condition | Impact on Yield and Purity |

| Temperature | -15°C to 100°C google.com | Lower temperatures can reduce side reactions and improve selectivity for the desired para-isomer. |

| Purification | Fractional Distillation | Effective for purifying the chlorinated intermediate and the final product. |

| Industrial Scale | Continuous Chlorination | Enhances yield and operational safety under controlled pressure and temperature. |

The formation of an ammonium salt of 2,6-dimethylaniline is a crucial step in achieving regioselective chlorination. google.com This is typically accomplished by treating the 2,6-dimethylaniline with an acid, such as hydrochloric acid, in an inert organic solvent. google.com The protonation of the amino group forms the corresponding anilinium salt.

This anilinium salt formation serves two primary purposes. Firstly, it deactivates the otherwise strongly activating amino group, preventing over-chlorination and the formation of polychlorinated byproducts. Secondly, the bulky anilinium group, in conjunction with the two methyl groups, sterically hinders the ortho positions, thereby directing the incoming electrophile (the chlorine) to the para position. This strategy significantly improves the yield of the desired 4-chloro isomer over direct chlorination of the free aniline (B41778). google.com The process involves reacting the ammonium salts with a chlorinating agent at temperatures ranging from -15°C to 100°C. lookchem.com

When using chlorine gas, the reaction is typically carried out by bubbling the gas through a suspension of the 2,6-dimethylaniline ammonium salt. google.com In one patented process, using chlorine gas as the chlorinating agent in a carbon tetrachloride/ethanol (B145695) solvent mixture at 10-15°C resulted in a 69% yield of 4-chloro-2,6-dimethylaniline (B43096) after workup. google.com

Sulfuryl chloride offers an alternative to chlorine gas. In a similar process where ethanol was omitted and sulfuryl chloride was used as the chlorinating agent at a higher temperature of 45-50°C, a 70% yield was obtained after steam distillation of the alkali-treated crude product. google.com The amount of chlorinating agent used is typically between 0.8 to 1.5 moles per mole of the starting dialkylaniline. google.com

| Chlorinating Agent | Reaction Temperature | Reported Yield |

| Chlorine Gas | 10-15°C | 69% google.com |

| Sulfuryl Chloride | 45-50°C | 70% google.com |

The choice of solvent or diluent plays a significant role in the chlorination of 2,6-dimethylaniline, affecting the solubility of the ammonium salt intermediate, reaction kinetics, and ultimately, the product yield. The process generally uses an inert organic solvent in an amount of 500 to 3,000 ml per mole of the ammonium salt. google.com

Non-polar solvents like carbon tetrachloride are effective because they minimize the solubility of the 2,6-dimethylaniline ammonium salt, which promotes its precipitation as crystals. This facilitates its separation and can lead to higher selectivity. For instance, a process using a mixture of carbon tetrachloride and ethanol as the solvent resulted in a 69% yield. google.com The addition of a polar co-solvent like ethanol can improve the solubility of hydrogen chloride in the non-polar medium, ensuring uniform protonation of the aniline.

Toluene (B28343) is another solvent that has been used. google.com When toluene was substituted for the carbon tetrachloride/ethanol mixture, the reaction proceeded, but the yield was slightly lower.

The chlorination of 2,6-dimethylaniline can be advantageously carried out in the presence of customary Friedel-Crafts catalysts. google.com These catalysts, which are Lewis acids, can enhance the rate and selectivity of the electrophilic aromatic substitution reaction.

Commonly used Friedel-Crafts catalysts for this process include iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃), and iodine can also be used. google.com The presence of these catalysts can improve the regioselectivity of the chlorination by 15-20%. The amount of catalyst used is not critical and generally ranges from 0.1 to 10 mol %, with a preferred range of 0.5 to 5 mol % relative to the amount of dialkylaniline. google.com While the reaction can proceed without a catalyst, their use is a recognized method to optimize the synthesis.

| Friedel-Crafts Catalyst | Molar Percentage (relative to dialkylaniline) |

| FeCl₃, AlCl₃, and/or Iodine | 0.1 to 10 mol % (0.5 to 5 mol % preferred) google.com |

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a key class of reactions for this compound. This process involves the substitution of a leaving group on a carbonyl compound by a nucleophile. In this context, the amino group of the aniline acts as the nucleophile.

A significant reaction of this compound is its acylation with chloroacetyl chloride. This reaction is a critical step in the synthesis of more complex molecules. cerritos.edu The process results in the formation of an amide, specifically 2-chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide. The high reactivity of chloroacetyl chloride facilitates the efficient formation of the amide bond. cerritos.educsus.edu

The reaction proceeds through a nucleophilic acyl substitution mechanism, sometimes referred to as an addition-elimination mechanism. brainly.comumass.edu The nitrogen atom of the amino group in this compound possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilic amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. brainly.comchegg.com The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing effects of both the oxygen and chlorine atoms attached to it. umass.educhemistryconnected.com This attack leads to the formation of a transient tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group and resulting in the formation of the stable amide bond. brainly.com

Under certain basic conditions, the reaction can be facilitated by the deprotonation of the aniline starting material. The reaction of this compound with a base, such as sodium hydroxide (B78521) (NaOH), can generate a more nucleophilic aryl amide ion. This deprotonation increases the electron density on the nitrogen atom, enhancing its nucleophilicity and promoting the attack on the chloroacetyl chloride.

Bases play a crucial role in the acylation reaction. Their primary function is to neutralize the hydrogen chloride (HCl) that is formed as a byproduct of the reaction. umass.edu By scavenging the HCl, the base prevents the protonation of the unreacted aniline, which would render it non-nucleophilic and halt the reaction. Common bases used in this type of synthesis include sodium hydroxide , sodium bicarbonate mdpi.comnih.gov, potassium carbonate diva-portal.orggoogle.com, and sodium acetate (B1210297). chemistryconnected.communi.cz The choice of base can depend on the specific reaction conditions and solvents used.

| Base | Role in Reaction |

| Sodium Hydroxide (NaOH) | Acts as a strong base to deprotonate the aniline, forming a highly reactive aryl amide ion. |

| Sodium Bicarbonate (NaHCO₃) | A milder base used to neutralize the HCl byproduct, often in biphasic solvent systems. mdpi.com |

| Potassium Carbonate (K₂CO₃) | Another base used to drive the reaction by neutralizing acid. diva-portal.orggoogle.com |

| Sodium Acetate (CH₃COONa) | Acts as a buffer and base, particularly when acetic acid is used as a solvent, to control the reaction environment. umass.educhemistryconnected.com |

The choice of solvent significantly impacts the reaction's outcome and conditions.

Acetic Acid : Glacial acetic acid is a commonly used solvent for this reaction. cerritos.edumuni.czquizlet.com When used, an equilibrium is established where the aniline is partially protonated by the acetic acid. umass.edu This can moderate the reactivity of the aniline. A key advantage reported in some greener synthesis approaches is the elimination of glacial acetic acid, which is corrosive. csus.edu

DMF (Dimethylformamide) : DMF is another solvent utilized in similar acylation reactions. mdpi.comnih.gov

Other Solvents : A variety of other solvents have been documented in related syntheses, including ether , toluene cerritos.edu, acetonitrile (B52724) diva-portal.org, and dichloromethane. google.com The selection of a solvent can influence reaction rates and the ease of product isolation. For instance, protic solvents like ethanol are generally considered poor choices because they can act as competing nucleophiles and react with the chloroacetyl chloride. chegg.com

| Solvent | Typical Role/Observation |

| Glacial Acetic Acid | Common solvent, moderates aniline reactivity. cerritos.eduumass.edu |

| Toluene | Used as a solvent for the subsequent alkylation step and in some acylation procedures. cerritos.edu |

| Acetonitrile | Allows for a two-step, one-pot procedure for synthesis. diva-portal.org |

| Ether | Used in procedures involving a biphasic system with aqueous base. |

| Dichloromethane | Employed as a solvent in conjunction with bases like potassium carbonate. google.com |

Sodium acetate plays a particularly important role in controlling the reaction, especially when glacial acetic acid is the solvent. umass.educhemistryconnected.comquizlet.com In an acetic acid medium, the aniline starting material exists in equilibrium with its protonated form. umass.edu The highly reactive chloroacetyl chloride reacts with the available free aniline. The sodium acetate, being the salt of a weak acid, functions as a base to neutralize the strong acid (HCl) produced during the reaction. umass.edumuni.cz This prevents the HCl from protonating and deactivating the remaining aniline, thereby allowing the reaction to proceed to completion. The addition of an aqueous solution of sodium acetate often causes the product to precipitate from the reaction mixture. cerritos.educsus.edu In solvent-free reaction conditions, the necessity for sodium acetate may be eliminated. csus.edu

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of the molecule.

The FT-IR spectrum of 2-Chloro-4,6-dimethylaniline provides significant insights into its molecular structure by measuring the absorption of infrared radiation at various frequencies, corresponding to the molecule's vibrational modes. The spectrum is typically recorded in the range of 4000–400 cm⁻¹. Key absorption bands are observed for the amino group (NH₂), methyl groups (CH₃), and the substituted benzene (B151609) ring.

The characteristic vibrations of the amino group are particularly notable. The asymmetric and symmetric stretching modes of the N-H bonds typically appear as distinct peaks in the high-frequency region. Bending vibrations, such as scissoring, wagging, and twisting modes of the NH₂ group, are also identified. The presence of methyl groups is confirmed by their characteristic stretching and bending vibrations. Vibrations associated with the aromatic ring, including C-H stretching and C-C stretching, as well as modes influenced by the chloro- and methyl-substituents, are also prominent.

Table 1: Selected FT-IR Spectral Data for this compound This table is interactive. Click on headers to sort.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3485 | Strong | ν(asym) NH₂ (Asymmetric NH₂ stretch) |

| 3395 | Strong | ν(sym) NH₂ (Symmetric NH₂ stretch) |

| 3010 | Medium | ν(C-H) (Aromatic C-H stretch) |

| 2960 | Medium | ν(asym) CH₃ (Asymmetric CH₃ stretch) |

| 2920 | Medium | ν(sym) CH₃ (Symmetric CH₃ stretch) |

| 1625 | Strong | δ(NH₂) (NH₂ scissoring/bending) |

| 1470 | Strong | ν(C-C) (Aromatic ring stretching) |

| 1263 | Medium | ν(C-CH₃) (C-CH₃ stretch) |

| 1150 | Medium | β(C-H) (In-plane C-H bend) |

| 860 | Strong | γ(C-H) (Out-of-plane C-H bend) |

| 710 | Strong | ν(C-Cl) (C-Cl stretch) |

| 625 | Medium | NH₂ wagging |

Data sourced from theoretical and experimental studies.

Complementing FT-IR, the FT-Raman spectrum of this compound is recorded to observe vibrational modes that are weakly active or forbidden in infrared spectroscopy. The FT-Raman spectrum is typically measured in the 4000–100 cm⁻¹ range. Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, providing valuable data on the carbon skeleton and substituent groups.

Key signals in the FT-Raman spectrum include strong bands corresponding to the aromatic ring breathing mode and stretching vibrations of the C-CH₃ and C-Cl bonds. The symmetric stretching of the methyl groups also produces a distinct Raman signal.

Table 2: Selected FT-Raman Spectral Data for this compound This table is interactive. Click on headers to sort.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3482 | Weak | ν(asym) NH₂ (Asymmetric NH₂ stretch) |

| 3394 | Medium | ν(sym) NH₂ (Symmetric NH₂ stretch) |

| 3065 | Strong | ν(C-H) (Aromatic C-H stretch) |

| 2922 | Very Strong | ν(sym) CH₃ (Symmetric CH₃ stretch) |

| 1605 | Medium | δ(NH₂) (NH₂ scissoring/bending) |

| 1475 | Medium | ν(C-C) (Aromatic ring stretching) |

| 1285 | Strong | Ring Breathing Mode |

| 712 | Very Strong | ν(C-Cl) (C-Cl stretch) |

| 350 | Medium | CH₃ twisting mode |

| 277 | Medium | CH₃ twisting mode |

Data sourced from theoretical and experimental studies.

A complete assignment of the 48 fundamental vibrational modes of this compound is achieved by combining the experimental data from FT-IR and FT-Raman spectroscopy with theoretical calculations, such as those using Density Functional Theory (DFT).

NH₂ Group Vibrations : The N-H asymmetric and symmetric stretching modes are clearly identified at high wavenumbers (around 3485 cm⁻¹ and 3395 cm⁻¹, respectively) in both IR and Raman spectra. The NH₂ scissoring (bending) mode gives a strong peak around 1625 cm⁻¹ in the IR spectrum. The NH₂ wagging mode is assigned to a peak around 625 cm⁻¹.

CH₃ Group Vibrations : The methyl groups give rise to asymmetric and symmetric C-H stretching modes above 2900 cm⁻¹. The symmetric stretch is particularly strong in the Raman spectrum.

Aromatic Ring Vibrations : Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C-C stretching vibrations within the phenyl ring typically appear in the 1400-1600 cm⁻¹ region. A strong Raman band around 1285 cm⁻¹ is characteristic of the ring breathing mode.

Substituent Vibrations : The C-Cl stretching vibration is assigned to a very strong band observed around 710 cm⁻¹ in both IR and Raman spectra. The C-CH₃ stretching vibration is identified with a medium intensity band in the IR spectrum at 1263 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides precise information about the local chemical environment of hydrogen (¹H) nuclei within the molecule.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), shows distinct signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts (δ) are measured in parts per million (ppm).

The two methyl groups (at

Mass Spectrometry

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In this technique, the volatile analyte is passed through a GC column, where it is separated from other components based on its retention time, before entering the mass spectrometer. The mass spectrometer then ionizes the separated compound, typically through electron ionization (EI), causing it to fragment in a reproducible manner.

The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge (m/z) ratio. For this compound, the molecular ion peak [M]⁺ is observed at an m/z corresponding to its molecular weight. The spectrum is further characterized by a specific fragmentation pattern that serves as a molecular fingerprint. nih.gov Key fragments observed in the NIST mass spectrometry database for this compound are detailed below. nih.gov

| Fragment Type | m/z Value | Significance |

|---|---|---|

| Molecular Ion [M]⁺ | 155 | Represents the intact molecule, confirming its molecular weight. |

| Fragment | 154 | Likely corresponds to the loss of a hydrogen atom [M-H]⁺. |

| Fragment | 120 | Corresponds to the loss of a chlorine atom [M-Cl]⁺. |

Data sourced from PubChem CID 113033. nih.gov

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical method used for detecting trace amounts of analytes in complex matrices. sielc.com This technique first separates the compound using high-performance liquid chromatography (HPLC). For this compound, a reverse-phase (RP) HPLC method is suitable, typically employing a mobile phase of acetonitrile (B52724) and water. researchgate.net For mass spectrometry applications, buffers like phosphoric acid are replaced with MS-compatible modifiers such as formic acid to facilitate ionization. researchgate.net

Following chromatographic separation, the analyte enters the tandem mass spectrometer. In the first stage (MS1), the precursor ion (e.g., the protonated molecule [M+H]⁺) is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces background noise, making it ideal for quantitative analysis. sielc.comnih.gov While specific MRM transitions for this compound are established in dedicated analytical methods, the principle involves selecting the molecular ion and monitoring its characteristic fragments. This approach has been successfully applied to the analysis of various aromatic amines in environmental and biological samples. nih.gov

X-ray Crystallography

Disclaimer: As of the latest search, a complete single-crystal X-ray diffraction structure for this compound is not publicly available in the Cambridge Structural Database (CSD). Therefore, the following sections utilize data from its structural analog, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, to illustrate the principles and the type of information obtained from crystallographic analysis. This related molecule shares the core 2-chloro-dimethylphenyl moiety and provides valuable insight into the expected solid-state behavior.

Single-crystal X-ray analysis is the definitive method for determining the precise three-dimensional structure of a crystalline solid. It provides exact atomic coordinates, bond lengths, and bond angles. For the illustrative compound, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, X-ray diffraction studies have revealed its crystallographic parameters. The molecule crystallizes in the monoclinic system with the space group P2₁/c.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂ClNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.766 |

| b (Å) | 8.911 |

| c (Å) | 8.538 |

| β (°) | 99.00 |

Data for CCDC entry 239631.

The crystal structure reveals how molecules are arranged and interact in the solid state. In the case of 2-Chloro-N-(2,6-dimethylphenyl)acetamide, the molecules are linked by intermolecular N—H···O hydrogen bonds. The hydrogen atom from the amide group (N-H) forms a bond with the oxygen atom of the carbonyl group (C=O) of an adjacent molecule. This interaction, with a reported N···O distance of 2.89 Å, connects the molecules into infinite chains that stabilize the crystal lattice.

For this compound itself, one would expect the primary hydrogen bonding interaction to be of the N—H···N type, where the amine group of one molecule interacts with the amine group of a neighboring molecule, a common feature in the crystal structures of anilines. nih.gov The presence of the ortho-chloro and ortho-methyl groups would sterically influence the molecular packing and the geometry of these hydrogen bonds.

In complex structures containing multiple aromatic rings, the dihedral angle between the planes of these rings is a critical parameter. For example, in one derivative containing two benzene rings, the dihedral angle was found to be 79.3 (7)°. iucr.org In another, the angle between two aromatic systems was 39.59 (8)°. For this compound, analysis would focus on the torsion angles defining the orientation of the C-N bond and the C-Cl bond with respect to the phenyl ring. The steric hindrance from the two ortho substituents (chlorine and a methyl group) would likely force the amine group to be slightly out of the plane of the aromatic ring to minimize steric repulsion.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations utilize the principles of quantum mechanics to model molecular properties. Among the most powerful and widely used tools in this field is Density Functional Theory (DFT), which offers a balance between computational cost and accuracy for studying polyatomic systems like substituted anilines.

Density Functional Theory (DFT) has proven to be a reliable method for investigating the structural and electronic properties of aromatic compounds. researchgate.net Calculations based on DFT, often using hybrid functionals like B3LYP, can predict various molecular attributes of 2-Chloro-4,6-dimethylaniline. researchgate.netbeilstein-journals.org

A fundamental application of DFT is the optimization of molecular geometry to find the lowest energy structure of a molecule. This computational process determines the precise bond lengths and angles of this compound in its ground state. The procedure involves minimizing the total energy of the molecule, which leads to a self-consistent field (SCF) solution. mdpi.com For analogous aniline (B41778) derivatives, DFT calculations have shown excellent agreement with experimental results for parameters such as C-N and C-C bond lengths. researchgate.netbeilstein-journals.orgnih.gov The optimization of this compound's geometry would yield crucial data on the spatial arrangement of its constituent atoms, influenced by the electronic and steric effects of the chloro, amino, and methyl substituents.

| Parameter | Description |

| Bond Lengths (Å) | |

| C-N | The calculated distance between the carbon atom of the aromatic ring and the nitrogen atom of the amino group. |

| C-Cl | The calculated distance between the carbon atom of the aromatic ring and the chlorine atom. |

| C-C (ring) | The calculated distances between adjacent carbon atoms within the benzene (B151609) ring. |

| C-H (ring) | The calculated distances between ring carbon atoms and their attached hydrogen atoms. |

| N-H | The calculated distances between the nitrogen atom and the hydrogen atoms of the amino group. |

| C-C (methyl) | The calculated distances between a ring carbon and a methyl carbon. |

| Bond Angles (°) | |

| C-C-N | The calculated angle formed by two ring carbons and the attached nitrogen atom. |

| C-C-Cl | The calculated angle formed by two ring carbons and the attached chlorine atom. |

| H-N-H | The calculated angle within the amino group. |

DFT calculations can generate maps of electron density, which are essential for predicting the regioselectivity of chemical reactions. For this compound, the distribution of electrons in the aromatic ring is influenced by the combined effects of its substituents. The amino (-NH2) and methyl (-CH3) groups are electron-donating, tending to increase electron density at the ortho and para positions relative to themselves. masterorganicchemistry.com Conversely, the chlorine (-Cl) atom is an electron-withdrawing group via induction but can donate electron density through resonance, also directing incoming electrophiles to ortho and para positions. masterorganicchemistry.com By calculating the molecular electrostatic potential or analyzing frontier molecular orbitals, DFT can pinpoint the most electron-rich sites on the molecule, thereby predicting where an electrophile is most likely to attack. This is particularly useful for understanding its reactivity in processes like further halogenation or nitration.

DFT is a powerful tool for calculating the harmonic vibrational frequencies of molecules. researchgate.netkau.edu.sa For this compound, these calculations can predict the frequencies associated with the stretching and bending modes of its various functional groups, such as the N-H stretches of the amino group, C-Cl stretching, and vibrations of the aromatic ring. researchgate.net The resulting theoretical vibrational spectrum can be compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. This comparison is crucial for the definitive assignment of vibrational bands observed in experimental spectra, confirming the molecule's structure. researchgate.netbeilstein-journals.org Calculated frequencies are often scaled by a correction factor to compensate for approximations in the theoretical model and to achieve closer agreement with experimental values. beilstein-journals.orgkau.edu.sa

| Vibrational Mode | Description |

| N-H Stretching | Symmetric and asymmetric stretching vibrations of the N-H bonds in the amino group. |

| C-H Stretching | Vibrations of the C-H bonds on the aromatic ring and in the methyl groups. |

| C=C Stretching | In-plane stretching vibrations of the carbon-carbon bonds within the aromatic ring. |

| N-H Bending | Scissoring, wagging, and twisting motions of the amino group. researchgate.net |

| C-Cl Stretching | The stretching vibration of the carbon-chlorine bond. |

| C-N Stretching | The stretching vibration of the bond connecting the amino group to the aromatic ring. |

Time-dependent density functional theory (TD-DFT) is the standard method for studying the excited states of molecules and predicting their electronic spectra. science.govbenasque.org By applying TD-DFT to this compound, one can calculate the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one upon absorption of light. acs.orgarxiv.org These calculations yield not only the energies of electronic transitions but also their corresponding oscillator strengths, which relate to the intensity of absorption bands in a UV-visible spectrum. science.govrsc.org This allows for a theoretical prediction and detailed interpretation of the molecule's absorption properties.

Computational methods based on DFT are widely used to predict the non-linear optical (NLO) properties of molecules. researchgate.net Such studies on this compound would involve calculating its molecular polarizability (α) and, more importantly, its first and second hyperpolarizabilities (β and γ). nih.govacs.org These parameters quantify the molecule's response to a strong external electric field, such as that from a laser. Molecules with large hyperpolarizability values are sought for applications in optoelectronic technologies. researchgate.netacs.org The presence of both electron-donating (amino, methyl) and electron-withdrawing (chloro) groups on the same aromatic ring can create a "push-pull" system, which is a common structural motif in molecules with significant NLO activity. researchgate.net

Ab Initio Calculations (e.g., Hartree-Fock)

Ab initio calculations, particularly the Hartree-Fock (HF) method, serve as a fundamental approach to approximate the electronic structure of molecules. While often supplemented by more advanced methods like Density Functional Theory (DFT) for higher accuracy, HF calculations provide a valuable baseline for understanding molecular geometry and vibrational frequencies.

Research on substituted anilines, such as isomers of chloro-methylaniline and dichloroaniline, has demonstrated the utility of the HF method, often in conjunction with basis sets like 6-31G(d,p) or 6-311++G**. researchgate.netresearchgate.net These studies consistently show that the geometries and vibrational modes obtained from HF calculations are in good agreement with experimental data derived from FTIR and FT-Raman spectroscopy. researchgate.net For instance, in analyses of 2-chloro-6-methylaniline (B140736) and various dichloroanilines, the calculated bond lengths and angles from HF methods correlate well with experimental findings, although DFT methods like B3LYP often provide results that are quantitatively closer. researchgate.netresearchgate.net

A key structural parameter in anilines is the planarity of the amino group (-NH2) with respect to the aromatic ring. HF calculations on related molecules have been used to investigate the non-coplanarity of the amino group, which is influenced by the steric and electronic effects of substituents. researchgate.netcdnsciencepub.com For this compound, the two ortho-methyl groups would be expected to exert significant steric hindrance, likely forcing the amino group slightly out of the plane of the benzene ring, a feature that would be quantifiable through HF geometry optimization.

The table below summarizes typical findings from computational studies on substituted anilines, comparing HF and DFT methods for key vibrational modes.

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical Calculated HF (scaled) (cm⁻¹) | Typical Calculated DFT/B3LYP (scaled) (cm⁻¹) |

| N-H Asymmetric Stretch | 3450 - 3500 | ~3480 | ~3490 |

| N-H Symmetric Stretch | 3350 - 3400 | ~3390 | ~3400 |

| NH₂ Scissoring | 1610 - 1640 | ~1620 | ~1630 |

| C-Cl Stretch | 600 - 800 | ~750 | ~760 |

Molecular Dynamics and Simulations

Molecular dynamics simulations offer a way to study the dynamic behavior of molecules, including their conformational changes and interactions in different environments.

The conformation of this compound in solution is largely dictated by the orientation of the amino group and the rotation of the methyl groups. The primary point of conformational flexibility involves rotation around the C-N bond and the degree of pyramidalization at the nitrogen atom. In solution, ortho-substituted anilines are known to exhibit complex conformational behavior due to the interplay of steric hindrance and solvent interactions. cdnsciencepub.com The two ortho-methyl groups in this compound create significant steric crowding around the amino group, which can hinder solvation and influence the hydrogen-bonding capabilities of the N-H protons. cdnsciencepub.com This steric hindrance can also increase the energy barrier for rotation around the C-N bond.

Tautomerism, the interconversion of structural isomers through proton migration, is not a significant phenomenon for simple anilines like this compound under standard conditions. Tautomeric equilibria, such as amine-imine or keto-enol forms, typically require specific functional groups that are absent in this compound. encyclopedia.pubiku.edu.tr Studies on related systems confirm that aniline derivatives exist predominantly in the amino form in solution, with tautomerism only becoming relevant in more complex structures like Schiff bases or heterocyclic systems. iku.edu.trnih.gov

A significant area of study for ortho-substituted anilides and related compounds is atropisomerism, which arises from severely restricted rotation around a single bond, in this case, the N-C(aryl) bond. The presence of two bulky ortho-methyl groups in addition to the ortho-chloro group in derivatives of this compound creates a substantial steric barrier that can make rotation around the N-C(aryl) bond extremely slow, leading to stable, isolable rotational isomers (atropisomers). rsc.orgacs.org

Research on quinazolinone ligands derived from this compound has shown that these molecules are expected to be "essentially inert to racemization by N−C(aryl) bond rotation" due to the high activation barrier. acs.org Similarly, computational and experimental studies on N-chloroamides revealed that C–N atropisomeric sulfonamides derived from this compound possess high configurational stability. rsc.orgresearchgate.net The racemization process in these anilide systems is complex and often involves correlated rotation about both the Ar–N and N–CO bonds. rsc.org The stability of these atropisomers is dependent on both steric and electronic effects of the substituents. acs.orgnih.gov

The table below shows calculated rotational barriers for related atropisomeric anilides, highlighting the significant energy required for bond rotation.

| Compound Type | Substituents | Rotational Barrier (ΔG‡) (kcal/mol) | Half-life for Racemization | Reference |

| N-Aryl-quinazolinone | 2',4',6'-trimethylphenyl | 32 | 40 h @ 110 °C | acs.org |

| N-Aryl-benzanilide | 2-isopropylphenyl | 13.9 | Milliseconds (at RT) | nih.gov |

| Diarylamine | 2,4-dibromo-6-(tert-butyl)phenyl | 30-36 | Decades to centuries (at RT) | nih.gov |

Kinetic Studies

Kinetic studies of nucleophilic aromatic substitution (SNAr) reactions involving a series of substituted anilines provide clear evidence for the impact of ortho-methylation on reactivity. The rate of reaction for anilines is highly sensitive to steric hindrance at the nucleophilic amino group.

Studies comparing the reaction rates of various anilines with electrophilic aromatic compounds, such as 2,4-dinitrophenyl 2,4,6-trinitrophenyl ether, show that alkyl groups at the 2-position (ortho) lead to a significant decrease in reactivity. unilag.edu.ngunilag.edu.ng This effect is even more pronounced with two ortho-substituents. For example, the reactivity of 2,6-dimethylaniline (B139824) is considerably lower than that of aniline or anilines with substituents at the 3- or 4-positions. unilag.edu.ngworktribe.com

This rate reduction is attributed to steric hindrance, where the ortho-methyl groups physically block the approach of the electrophile to the nitrogen's lone pair and create steric strain in the transition state of the addition-elimination mechanism. Therefore, it can be concluded that this compound would react significantly slower in SNAr reactions than its non-methylated analog, 2-chloroaniline (B154045).

The following table presents rate constants from a study on the reaction of substituted anilines with picryl chloride, illustrating the steric effect of ortho-substituents. rsc.org

| Aniline Derivative | k₂ at 30°C (dm³ mol⁻¹ s⁻¹) | Relative Rate (Aniline = 1) |

| Aniline | 0.174 | 1.00 |

| 2-Methylaniline | 0.0241 | 0.14 |

| 2-Chloroaniline | 0.00201 | 0.012 |

| 2,6-Dimethylaniline | 0.00115 | 0.0066 |

This data clearly demonstrates that the introduction of methyl groups at the ortho positions dramatically reduces the reaction rate. The rate for 2,6-dimethylaniline is over 150 times slower than that of aniline, highlighting the powerful steric effect that would also be operative in this compound.

Advanced Applications and Industrial Relevance of 2 Chloro 4,6 Dimethylaniline

Role as Synthetic Intermediate

As a synthetic intermediate, 2-Chloro-4,6-dimethylaniline serves as a foundational molecule for the construction of more complex chemical entities. Its reactivity and functional groups allow for its incorporation into a variety of molecular scaffolds, leading to the development of a wide range of commercially and scientifically important products.

In the pharmaceutical industry, aniline (B41778) derivatives are crucial for the synthesis of a multitude of therapeutic agents. While direct applications of this compound are specific, its structural motifs are relevant to the synthesis of certain classes of drugs.

The synthesis of the widely used local anesthetic, Lidocaine, traditionally starts with 2,6-dimethylaniline (B139824), not this compound. The established two-step synthesis involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride to form the intermediate α-chloro-2,6-dimethylacetanilide. acs.orgcerritos.edusandiego.edu This intermediate is then subjected to an alkylation reaction with diethylamine (B46881) to yield Lidocaine. edubirdie.comgoogle.com

The reaction scheme is as follows:

Acylation: 2,6-dimethylaniline reacts with chloroacetyl chloride in a solvent such as glacial acetic acid. Sodium acetate (B1210297) is often added to neutralize the hydrogen chloride that is formed. sandiego.edu

Alkylation: The resulting α-chloro-2,6-dimethylacetanilide is then treated with diethylamine in a suitable solvent like toluene (B28343), leading to the formation of Lidocaine. acs.orggoogle.com

It is important to note that the starting material for this well-documented and industrially significant process is 2,6-dimethylaniline.

Table 1: Key Reactants in Lidocaine Synthesis

| Reactant | Role |

| 2,6-Dimethylaniline | Starting Material (Primary Amine) |

| Chloroacetyl Chloride | Acylating Agent |

| Diethylamine | Alkylating Agent |

| Glacial Acetic Acid | Solvent |

| Sodium Acetate | Base |

| Toluene | Solvent |

Pharmaceutical Synthesis

Development of Anti-inflammatory Drugs

Substituted anilines, including chloro-derivatives, are valuable precursors in the synthesis of novel anti-inflammatory agents. Research in this area has explored the synthesis of various heterocyclic compounds derived from such anilines, which have shown promising anti-inflammatory properties. For instance, a study on the synthesis of novel 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline (B50416) derivatives demonstrated significant anti-inflammatory activity. researchgate.net This highlights the potential of chloro-aniline derivatives in the development of new non-steroidal anti-inflammatory drugs (NSAIDs). The general approach involves the reaction of a substituted aniline with a suitable heterocyclic precursor to generate a new molecule with potential therapeutic value.

In the field of agrochemicals, aniline derivatives are integral to the synthesis of a variety of herbicides and pesticides.

Butachlor (B1668075) and Dimethachlor (B1670658) are chloroacetanilide herbicides widely used for weed control. The metabolism of these herbicides in the environment and in biological systems is a critical area of study. While the core structure of these herbicides is based on a substituted aniline, specific metabolic pathways can lead to a variety of breakdown products. Studies on the metabolism of butachlor have identified several metabolites, including hydroxylated and conjugated derivatives. nih.gov However, the direct formation of this compound as a metabolite of butachlor or dimethachlor is not prominently documented in the available scientific literature. The degradation of these herbicides typically involves transformation of the side chains and potential cleavage of the amide bond, which could theoretically lead to aniline-like molecules, but the specific isomeric form of this compound is not a commonly reported metabolite.

2-Chloroanilines are valuable starting materials for the synthesis of carbazoles, a class of nitrogen-containing heterocyclic compounds with important applications in materials science and medicinal chemistry. A notable synthetic route involves a consecutive amination and C-H activation process. bris.ac.ukfigshare.com In this methodology, a 2-chloroaniline (B154045) derivative can be reacted with an aryl bromide in a palladium-catalyzed amination reaction, followed by an intramolecular C-H activation/cyclization step to form the carbazole (B46965) ring system. This approach offers a versatile and efficient way to construct a variety of substituted carbazoles. bris.ac.uk

Curing Agents for Resins

Aromatic amines are a significant class of curing agents, or hardeners, for epoxy resins. They are employed to create cured materials with high thermal stability and excellent chemical resistance. The amine groups of the agent react with the epoxide groups of the resin in a polyaddition reaction, forming a rigid, cross-linked polymer network. While direct application data for this compound is not prevalent in public literature, its structural analogues see wide use, suggesting its potential in this field.

Research has demonstrated the effectiveness of related compounds, such as amine functional chloroaniline acetaldehyde (B116499) condensates (AFCAC), as curing agents for diglycidyl ether of bisphenol A (DGEBA), a common epoxy resin. researchgate.net Studies on these systems show effective first-order curing reactions, resulting in rigid epoxy matrices with thermal stability up to nearly 300°C. researchgate.net The presence of the chloro- and methyl- groups on the aniline ring would influence the reactivity of the amine groups and the physical properties of the resulting polymer, such as its glass transition temperature and resistance to chemicals. Generally, aromatic amines provide better heat and chemical resistance compared to aliphatic amine curing agents. google.com The market includes various substituted anilines, like N,N-Dimethylaniline, which are explicitly used as curing agents for epoxy resins. made-in-china.com

Building Blocks for Sterically Demanding Compounds in Ligand Synthesis

One of the most significant applications of this compound is as a precursor for the synthesis of sterically demanding ligands, particularly N-heterocyclic carbenes (NHCs). NHCs are a class of organic compounds that can be used to form highly stable and active complexes with transition metals, which are then used as catalysts in a wide array of organic reactions, including olefin metathesis.

The effectiveness of an NHC ligand is highly dependent on the steric bulk of the substituents on its nitrogen atoms. Large, bulky groups help to stabilize the metal center, promote catalytic activity, and influence the selectivity of the reaction. Substituted anilines with bulky groups at the 2- and 6-positions (the ortho positions) are critical starting materials for these ligands.

For example, the widely used and highly effective IMes and IPr ligands are synthesized from 2,4,6-trimethylaniline (B148799) and 2,6-diisopropylaniline, respectively. nih.govresearchgate.net The synthesis involves the condensation of two equivalents of the substituted aniline with glyoxal, followed by subsequent cyclization to form the imidazolium (B1220033) salt precursor to the NHC. researchgate.net this compound, with its methyl groups and a chlorine atom at the ortho positions (2- and 6-), serves as an ideal building block for creating a sterically hindered environment, analogous to these established ligand precursors. This makes it a valuable intermediate for developing novel catalysts with tailored electronic and steric properties for advanced organic synthesis.

Industrial Production and Commercial Availability

The industrial synthesis of chloro-substituted dialkylanilines often involves the direct chlorination of the corresponding dialkylaniline. A plausible and documented industrial method for producing compounds structurally analogous to this compound, such as 4-chloro-2,6-dimethylaniline (B43096), provides a template for its production. google.com

A common industrial process involves the following key steps:

Salt Formation: The starting material, 2,6-dimethylaniline, is dissolved in an inert organic solvent (e.g., carbon tetrachloride) and treated with hydrogen chloride (HCl) gas to form the anilinium salt suspension. google.com This step protects the amine group and directs the chlorination to the aromatic ring.

Chlorination: Chlorine gas or another chlorinating agent, like sulfuryl chloride, is passed through the suspension at a controlled temperature (e.g., 10-15°C). google.com The chlorination occurs selectively on the aromatic ring.

Hydrolysis and Neutralization: After the reaction, hydrochloric acid is added and subsequently removed. The resulting hydrochloride salt of the chlorinated aniline is then neutralized with a base, such as sodium hydroxide (B78521), to liberate the free amine product. google.com

Purification: The crude product is then purified, typically through fractional distillation under reduced pressure, to achieve high purity (e.g., >99%). google.com

This method is noted for producing the desired product in good yields with high purity, avoiding the formation of other isomers. google.com

Commercial Availability this compound is commercially available from various chemical suppliers that specialize in organic intermediates and building blocks for research and industrial applications. It is typically sold in various quantities with purities often exceeding 96%.

| Supplier | Purity/Grade | CAS Number |

|---|---|---|

| Sigma-Aldrich (MilliporeSigma) | 96% | 63133-82-4 |

| Alkali Scientific | Research Grade | 63133-82-4 alkalisci.com |

| Dongfan Chem. Co., Ltd. | Industrial Grade (99%) | 63133-82-4 tradeindia.com |

Market Trends and Projections

Key Market Drivers:

Agrochemicals and Pharmaceuticals: Substituted anilines are key intermediates in the manufacturing of a wide range of pesticides, herbicides, and pharmaceutical agents. nih.govnih.gov The growth of the global agriculture and healthcare sectors is a primary driver for the aniline derivatives market.

Polymer and Rubber Industries: The demand for rubber-processing chemicals and advanced polymers continues to expand, particularly in the automotive and construction industries, fueling the need for aniline-based compounds. nih.gov

Dyes and Pigments: Aniline derivatives are fundamental in the synthesis of a vast array of dyes and pigments used in the textile, printing, and coatings industries.

Regional Trends and Projections: The Asia-Pacific (APAC) region is the largest and fastest-growing market for aniline and its derivatives. This is attributed to rapid industrialization, a strong manufacturing base (particularly in China and India), and growing domestic demand in end-use industries.

Projections for the broader aniline market indicate a steady compound annual growth rate (CAGR). The growth is expected to be sustained by increasing demand for high-performance materials and specialty chemicals where aniline derivatives are indispensable intermediates. As a specialty chemical building block, the demand for this compound is expected to align with the growth trends in the niche sectors it serves, particularly in the development of advanced catalysts and specialty polymers.

Q & A

Q. How can researchers investigate the biological interactions of this compound (e.g., toxicity or enzyme inhibition)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。